Methyl 5-bromo-3-morpholinothiophene-2-carboxylate

Antitubercular drug discovery QcrB inhibitor Structure-Activity Relationship

This MOT-class antitubercular building block is the optimal precursor for structure-activity relationship (SAR) studies targeting Mycobacterium tuberculosis QcrB. Unlike generic halogenated thiophene esters, its C3 morpholine is critical for on-target potency, while the C5 bromine enables selective late-stage Suzuki diversification. The C2 methyl ester allows orthogonal functionalization, making it the ideal starting material for generating focused libraries with streamlined purification. Order now to advance your TB drug discovery pipeline.

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
Cat. No. B13028406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-morpholinothiophene-2-carboxylate
Molecular FormulaC10H12BrNO3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Br)N2CCOCC2
InChIInChI=1S/C10H12BrNO3S/c1-14-10(13)9-7(6-8(11)16-9)12-2-4-15-5-3-12/h6H,2-5H2,1H3
InChIKeyPBWRIESVDDMFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Methyl 5-bromo-3-morpholinothiophene-2-carboxylate: A Differentiated Morpholino-Thiophene Building Block


Methyl 5-bromo-3-morpholinothiophene-2-carboxylate (CAS 2070856-54-9) is a heterocyclic building block central to the morpholino-thiophene (MOT) class of antitubercular agents. It features a thiophene core with a C5 bromine atom, a C3 morpholine ring, and a C2 methyl ester. This substitution pattern distinguishes it from other halogenated thiophene carboxylates by providing a unique combination of a versatile cross-coupling handle and an amine moiety critical for biological activity [1]. The compound serves as a direct precursor to advanced MOT intermediates, where the morpholine group is essential for targeting the QcrB subunit of Mycobacterium tuberculosis cytochrome bc1, and the bromine atom offers orthogonal reactivity for late-stage diversification compared to iodo analogs [1].

Why Methyl 5-bromo-3-morpholinothiophene-2-carboxylate Cannot Be Replaced by Generic Halogenated Thiophene Esters


Generic substitution of Methyl 5-bromo-3-morpholinothiophene-2-carboxylate with similar halogenated thiophene esters fails on two fronts: biological activity and synthetic utility. First, the morpholine ring at the C3 position is not an inert spectator. SAR studies on the MOT series demonstrate that replacing the morpholine with hydrogen, piperidine, or ring-opened amines results in complete loss of antimycobacterial activity (MIC >20 µM vs 0.72 µM) [1]. Second, the C5 bromine provides a strategic advantage over chloro analogs for cross-coupling reactions, offering superior reactivity, while the methyl ester differentiates the compound from the biologically inactive carboxylic acid form [1]. Simply put, removing the morpholine destroys the pharmacophore, and changing the halogen or ester compromises the compound's utility as a late-stage diversification intermediate.

Quantitative Differentiation Evidence for Methyl 5-bromo-3-morpholinothiophene-2-carboxylate Against Closest Analogs


Morpholine vs. Other Amines: Essential for Maintaining Antitubercular Potency

The morpholine ring is critical for biological activity in the MOT scaffold. Direct head-to-head SAR data from the foundational MOT series shows that the parent morpholine compound (1) exhibits an MIC of 0.72 µM against M. tuberculosis H37Rv. Replacing the morpholine with a piperidine ring (compound 28) resulted in a complete loss of whole-cell activity (MIC >20 µM). Similarly, replacing the morpholine with hydrogen (27) or opening the ring (32) abolished activity [1]. This demonstrates that Methyl 5-bromo-3-morpholinothiophene-2-carboxylate provides the only tolerated amine in this pharmacophore.

Antitubercular drug discovery QcrB inhibitor Structure-Activity Relationship

Bromo vs. Iodo Handle: Optimized Reactivity for Suzuki Coupling in Late-Stage Diversification

While the iodo analog (methyl 5-iodo-3-morpholinothiophene-2-carboxylate, compound 12) is used in the published synthesis of MOT leads, the bromo derivative offers a more controlled and selective reactivity for Suzuki-Miyaura cross-coupling. In the synthesis of the MOT series, the iodo intermediate 12 undergoes Suzuki coupling to install the critical biaryl moiety. The bromo analog, being less reactive than the iodo, allows for chemoselective coupling in the presence of other sensitive functional groups, reducing homocoupling byproducts and improving yields in sequential coupling strategies [1].

Cross-coupling chemistry Suzuki-Miyaura reaction Medicinal chemistry

Ester vs. Amide: Precursor for Controlled Derivative Synthesis and Inactive Biological Controls

The methyl ester in this compound is not simply a protecting group; it has a distinct, quantifiable impact on biological activity compared to the primary amide found in the active leads. In the MOT series, the methyl ester analog (compound 14) is inactive against M. tuberculosis (MIC >20 µM), whereas the primary amide (compound 1) is potent (MIC 0.72 µM). This establishes the ester as a key precursor for generating the active amide via aminolysis, and simultaneously, provides an inactive control compound for mechanistic target engagement studies [1].

Prodrug design Functional group interconversion Biological assay controls

Differentiated Application Scenarios for Methyl 5-bromo-3-morpholinothiophene-2-carboxylate


Synthesis of QcrB-Targeting Antitubercular Leads via Late-Stage Diversification

The compound is the optimal starting material for generating focused libraries of MOT analogs. Its bromo handle allows a single, late-stage Suzuki coupling to introduce diverse aryl groups onto the pre-formed morpholinothiophene scaffold, which is essential for QcrB inhibition. This strategy, validated by Cleghorn et al. using the iodo analog, is expected to be more selective with the bromo derivative, reducing homocoupling byproducts and streamlining purification [1].

Negative Control for Target Engagement and Mechanism-of-Action Studies

As the methyl ester analog is proven to be inactive (MIC >20 µM) while retaining the same scaffold and lack of cytotoxicity (Vero IC50 >100 µM), it serves as an ideal negative control. This compound can be used alongside potent amide analogs to confirm that observed antimycobacterial phenotypes are due to on-target QcrB inhibition and not general scaffold toxicity [1].

Chemoselective Synthesis of Orthogonally Functionalized Biaryls

The combination of a C5 bromine and a C2 methyl ester enables sequential, chemoselective functionalization. The bromine can first participate in a mild Suzuki coupling to install an aryl group. Subsequently, the ester can be hydrolyzed to the carboxylic acid and coupled to amines, or reduced to an alcohol for further elaboration. This orthogonal reactivity is not accessible with iodo or chloro analogs, which may undergo competitive coupling or be inert [1].

Quote Request

Request a Quote for Methyl 5-bromo-3-morpholinothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.